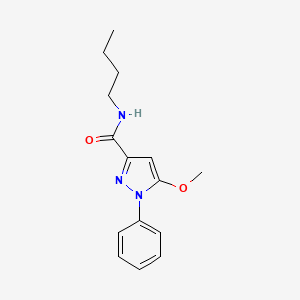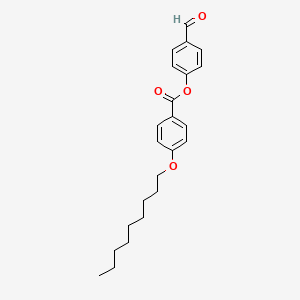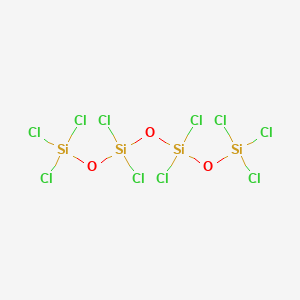
Decachlorotetrasiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decachlorotetrasiloxane is a chemical compound with the molecular formula Si4Cl10. It belongs to the class of siloxanes, which are characterized by a backbone of alternating silicon and oxygen atoms. This compound is notable for its high chlorine content and its applications in various industrial and scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Decachlorotetrasiloxane can be synthesized through the chlorination of tetrasiloxane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the complete chlorination of the siloxane backbone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of tetrasiloxane and chlorine gas into the reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Decachlorotetrasiloxane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as water or alcohols, leading to the substitution of chlorine atoms with hydroxyl or alkoxy groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of larger siloxane polymers.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Alcohols: Used in substitution reactions to form alkoxysilanes.
Catalysts: Such as aluminum chloride (AlCl3) for chlorination reactions.
Major Products Formed:
Silanols: Formed from hydrolysis.
Alkoxysilanes: Formed from substitution reactions with alcohols.
Siloxane Polymers: Formed from condensation reactions of silanols.
科学的研究の応用
Decachlorotetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用機序
The mechanism of action of decachlorotetrasiloxane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of this compound produces silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the formation of siloxane polymers, which are widely used in various applications. The molecular targets and pathways involved in these reactions include the silicon-oxygen backbone and the formation of siloxane bonds.
類似化合物との比較
Octamethylcyclotetrasiloxane (D4): A cyclic siloxane with a similar silicon-oxygen backbone but different substituents.
Hexamethyldisiloxane: A linear siloxane with methyl groups instead of chlorine atoms.
Decamethyltetrasiloxane: Another linear siloxane with methyl groups.
Uniqueness: Decachlorotetrasiloxane is unique due to its high chlorine content, which imparts distinct chemical reactivity compared to other siloxanes. This makes it particularly useful in applications requiring specific chemical modifications, such as the synthesis of chlorinated organosilicon compounds.
特性
CAS番号 |
56240-64-3 |
|---|---|
分子式 |
Cl10O3Si4 |
分子量 |
514.9 g/mol |
IUPAC名 |
trichloro-[dichloro-[dichloro(trichlorosilyloxy)silyl]oxysilyl]oxysilane |
InChI |
InChI=1S/Cl10O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6 |
InChIキー |
GOZMHSNJSADXPA-UHFFFAOYSA-N |
正規SMILES |
O([Si](O[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


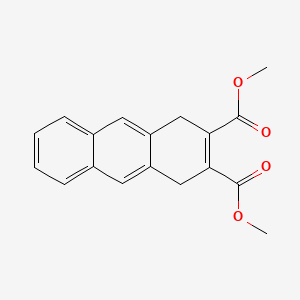
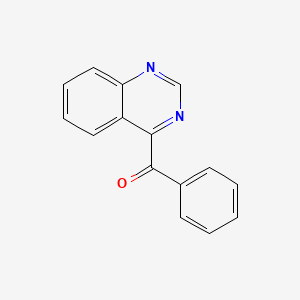
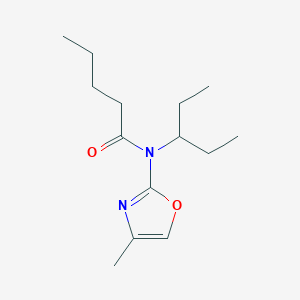
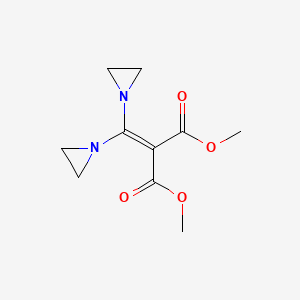
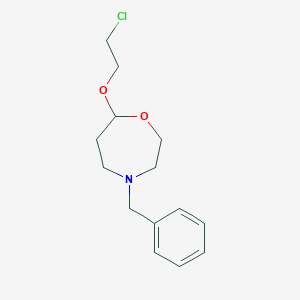

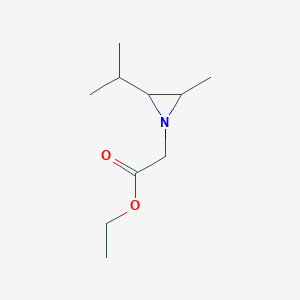

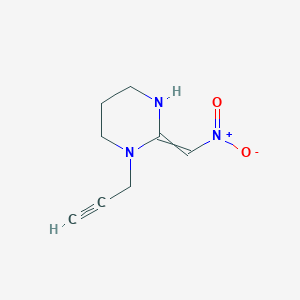
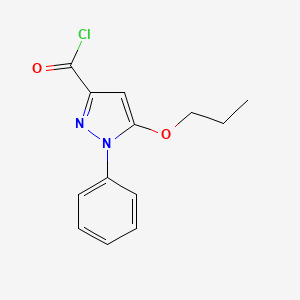
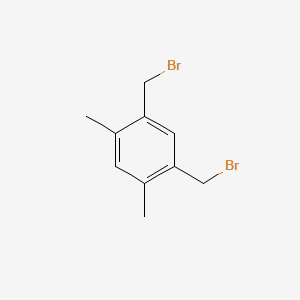
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
